N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride
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Overview
Description
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine, pyridine, and thiazole derivatives, such as:
- N-(pyridin-4-yl)pyridin-4-amine
- 2-(pyridin-2-yl)thiazole
- Pyrrolidine-2,5-diones
Uniqueness
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)thiazol-2-amine hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17ClN4S |
---|---|
Molecular Weight |
296.82 g/mol |
IUPAC Name |
N-(2-methyl-6-pyrrolidin-3-ylpyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N4S.ClH/c1-9-6-11(17-13-15-4-5-18-13)7-12(16-9)10-2-3-14-8-10;/h4-7,10,14H,2-3,8H2,1H3,(H,15,16,17);1H |
InChI Key |
YFVRSNGJGFFRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCNC2)NC3=NC=CS3.Cl |
Origin of Product |
United States |
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